
4-Isopropyl-2-methylaniline
概要
説明
4-Isopropyl-2-methylaniline is a chemical compound with the molecular formula C10H15N . It contains a total of 26 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine .
Synthesis Analysis
The synthesis of this compound could potentially involve several steps. One possible method could involve a nitration process, followed by a conversion from the nitro group to an amine, and finally a bromination . Another approach could involve a Friedel Crafts acylation, followed by a conversion from the acyl group to an alkane, and then a nitration .Molecular Structure Analysis
The molecular structure of this compound includes a total of 26 bonds. There are 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and varied. For example, it could be involved in reactions with secondary amines or primary amines . It could also undergo reactions with ammonia equivalents .科学的研究の応用
Carcinogenic Potential and Metabolic Pathways
- Research on structurally related compounds, such as 4-chloro-2-methylaniline, has revealed insights into carcinogenic potential and metabolic pathways. These studies have observed the binding of this compound to macromolecules like protein, DNA, and RNA in rat liver, offering a glimpse into its mechanism of action and activation (Hill, Shih, & Struck, 1979).
Environmental Toxicity Assessment
- Metabonomic assessments using 2-fluoro-4-methylaniline, a compound similar to 4-Isopropyl-2-methylaniline, have been conducted to understand environmental toxicity. Such studies use nuclear magnetic resonance (NMR) spectroscopy to detect changes in biochemical profiles of organisms like earthworms exposed to these compounds, highlighting potential environmental impacts and aiding in the identification of novel biomarkers for xenobiotic toxicity (Bundy et al., 2002).
Synthesis and Characterization in Chemistry
- The synthesis and characterization of novel compounds involving structurally related anilines, such as 4-chloro-2-methylaniline, have been explored. These studies provide valuable information on the chemical properties and potential applications of these compounds, including their antioxidant activities (Topçu, Ozen, Bal, & Taş, 2021).
Adsorption Characteristics for Environmental Applications
- Studies on the adsorption characteristics of aniline and 4-methylaniline onto polymeric adsorbents offer insights into the potential environmental applications of these compounds, such as water purification and environmental remediation (Jianguo et al., 2005).
Impact on Dielectric Properties in Material Science
- Investigations into the dielectric properties of systems containing N-methylaniline, a compound structurally related to this compound, reveal their potential applications in material science, particularly in the study of molecular interactions and properties of materials (Krishna, Sastry, Ha, & Murthy, 2013).
Fluorescent Sensors in Biological Applications
- Development of fluorescent sensors, such as those in the Zinpyr family, which involve structurally similar compounds, highlights the potential for this compound derivatives in biological applications. These sensors can detect specific ions or molecules, providing valuable tools for biological research and diagnostics (Burdette, Frederickson, Bu, & Lippard, 2003).
Antibacterial Properties in Medical Research
- Sulfonamides derived from compounds structurally similar to this compound have been shown to possess antibacterial activity against resistant bacterial strains, indicating potential medical applications for derivatives of this compound in developing new antibacterial agents (Oliveira et al., 2016)
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-methyl-4-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7(2)9-4-5-10(11)8(3)6-9/h4-7H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWNLVJBQRJIOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112121-89-8 | |
| Record name | 2-methyl-4-(propan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


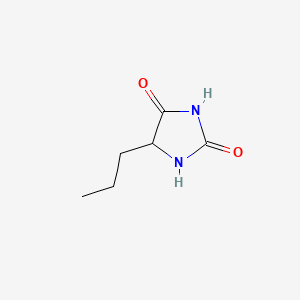

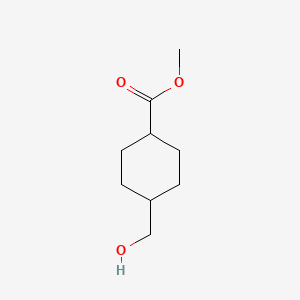

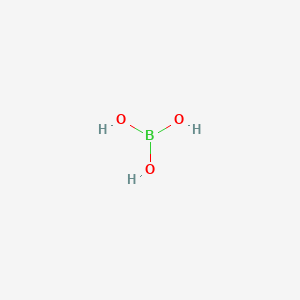
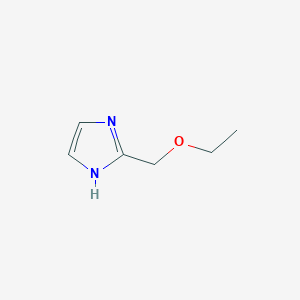
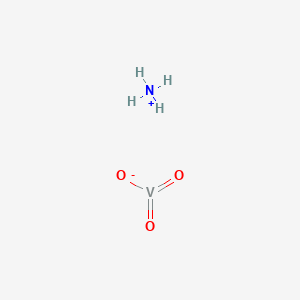


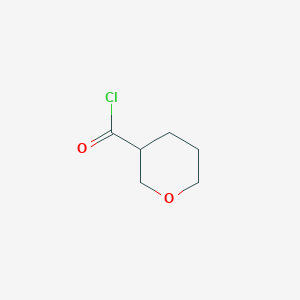


![1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B3417692.png)

